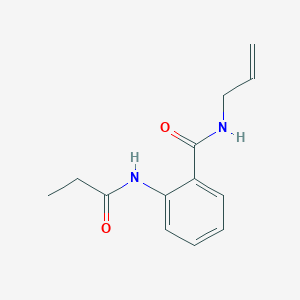![molecular formula C15H20N2O4 B318562 3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B318562.png)
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butylamino group, a carbonyl group, and an anilino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with a suitable carbonyl compound to form the tert-butylamino group.
Introduction of the anilino group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.
Formation of the butanoic acid backbone: The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and minimizing production costs. This often includes the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The anilino and tert-butylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with target molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- 4-{3-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- 4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid
Uniqueness
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to the presence of the tert-butylamino group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-[2-(tert-butylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)17-14(21)10-6-4-5-7-11(10)16-12(18)8-9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,21)(H,19,20) |
InChI Key |
BADZRUILTDGGCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyryl-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318479.png)
![N-benzoyl-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318481.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318482.png)

![N-allyl-2-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B318485.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B318492.png)
![2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B318493.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B318494.png)
![2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B318495.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzenesulfonamide](/img/structure/B318496.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B318498.png)
![N-acetyl-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B318499.png)
![4-tert-butyl-N-{[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B318500.png)
![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)butanamide](/img/structure/B318502.png)
